N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is classified as a heterocyclic compound. It is characterized by the presence of a pyrazolo[1,5-d][1,2,4]triazin moiety, which is known for its biological activity. The compound's CAS number is 951500-44-0 and it has a molecular formula of C22H21N5O2 with a molecular weight of approximately 387.443 g/mol. This compound is primarily intended for non-human research purposes and is not approved for therapeutic or veterinary use.
The synthesis of N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can be approached through several methods involving multi-step organic reactions. A typical synthetic route involves:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide features several key components:
The compound's InChI Key is SLCMMNKQENUJDP-UHFFFAOYSA-N and its SMILES representation is CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4
. These representations are essential for computational modeling and further analysis.
N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can participate in various chemical reactions:
These reactions are influenced by factors such as solvent polarity and temperature.
The mechanism of action for compounds like N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on specific kinases or other enzymes involved in disease pathways. Detailed mechanistic studies would require in vitro and in vivo assays to elucidate its pharmacodynamics.
The physical properties of N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide shows promise in various scientific applications:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7